2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine
Description
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H9F4NO2/c1-5(9(16)17)15-8-3-2-6(4-7(8)11)10(12,13)14/h2-5,15H,1H3,(H,16,17) |
InChI Key |
BGICPNIQQGOMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Transamination Reactions Using Fluorinated Aromatic Precursors
A prominent route to 2-fluoro-4-(trifluoromethyl)phenyl-DL-alanine involves transamination reactions between fluorinated benzaldehyde derivatives and amino acid precursors. This method, adapted from protocols for analogous fluorinated phenylalanines, employs a zincate complex of Fmoc-3-iodo-alanine methyl ester to facilitate carbon-carbon bond formation.
Reaction Mechanism and Optimization
The process begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzaldehyde through sequential chlorination and fluorination of para-trifluoromethylaniline. This aldehyde undergoes condensation with Fmoc-protected alanine derivatives under palladium catalysis, leveraging a (PPh₃)₂PdCl₂/DIBAL system in tetrahydrofuran (THF) and dimethylacetamide (DMAC) at 65–70°C. Critical parameters include:
- Catalyst loading : 5 mol% Pd achieves 70–80% conversion
- Solvent ratio : THF:DMAC (1:1) optimizes reagent solubility
- Temperature control : Maintaining 65–70°C prevents byproduct formation
Post-reaction alkaline hydrolysis removes protecting groups, yielding the target DL-alanine derivative with 67–72% overall yield.
Table 1. Transamination Reaction Performance Metrics
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Reaction Time | 4–8 h | 6 h |
| Temperature | 60–75°C | 65°C |
| Pd Catalyst Loading | 3–7 mol% | 5 mol% |
| Final Yield | 65–75% | 72% |
Erlenmeyer Azalactone Method for Stereochemical Control
The Erlenmeyer azalactone approach provides superior stereochemical outcomes, particularly for DL mixtures, through a three-component condensation strategy.
Synthetic Pathway
- Azalactone Formation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde reacts with N-acetylglycine and acetic anhydride in the presence of sodium acetate, forming an oxazolone intermediate.
- Reductive Ring Cleavage : Red phosphorus in hydroiodic acid reduces the oxazolone to the corresponding racemic amino acid.
- Resolution : Enzymatic hydrolysis using Bacillus sp. protease separates enantiomers with >99.5% enantiomeric excess (ee).
Table 2. Erlenmeyer Method Yield Comparison
| Step | Yield Range | Key Byproducts |
|---|---|---|
| Azalactone Formation | 85–92% | Uncyclized imides |
| Reductive Cleavage | 78–84% | Over-reduced amines |
| Enzymatic Resolution | 95–99% ee | Partially hydrolyzed esters |
Halogen Exchange and Nucleophilic Substitution
Patent literature describes precursor synthesis through halogen exchange, where 3-chloro-4-aminotrifluorotoluene undergoes fluorination under dimethyl sulfoxide (DMSO)-catalyzed conditions.
Chlorination-Fluorination Sequence
- Selective Chlorination : Para-trifluoromethylaniline reacts with sulfuryl chloride (SO₂Cl₂) in DMSO at 0–5°C, achieving 89% conversion to 3-chloro-4-aminotrifluorotoluene.
- Fluorination : Potassium fluoride in N-methylpyrrolidone (NMP) at 120°C replaces chlorine with fluorine via aromatic nucleophilic substitution (SNAr).
- Alanine Sidechain Introduction : The resultant 2-fluoro-4-(trifluoromethyl)aniline undergoes Michael addition with methyl acrylate, followed by amination.
Table 3. Halogen Exchange Reaction Parameters
| Stage | Conditions | Conversion Rate |
|---|---|---|
| Chlorination | SO₂Cl₂, DMSO, 0°C | 89% |
| Fluorination | KF, NMP, 120°C | 76% |
| Alkylation | Methyl acrylate, 80°C | 68% |
Catalytic Asymmetric Hydrogenation
For enantiomerically enriched products, asymmetric hydrogenation of α-amidocinnamic acid derivatives using chiral ferrocene-based ligands achieves >94% ee.
Key Steps
- Cinnamic Acid Preparation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde condenses with N-acetylglycine to form α-amidocinnamic acid.
- Hydrogenation : Me-BoPhoz ligand with [Rh(cod)₂]BF₄ catalyst in methanol at 50 psi H₂ pressure.
Table 4. Asymmetric Hydrogenation Performance
| Parameter | Value |
|---|---|
| H₂ Pressure | 40–60 psi |
| Temperature | 25–30°C |
| ee | 94–99% |
| Turnover Frequency | 500–600 h⁻¹ |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
- Transamination : High yields but requires expensive palladium catalysts.
- Erlenmeyer Azalactone : Excellent stereocontrol but multi-step purification.
- Halogen Exchange : Cost-effective precursors but moderate yields.
- Asymmetric Hydrogenation : Superior ee values but sensitive to oxygen.
Table 5. Method Comparison Matrix
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Transamination | 72 | N/A | High | Moderate |
| Erlenmeyer Azalactone | 68 | 99.5 | Medium | Low |
| Halogen Exchange | 76 | N/A | Low | High |
| Asymmetric Hydrogenation | 81 | 94 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is an amino acid derivative with a fluorine atom and a trifluoromethyl group on its aromatic ring. Its chemical formula is C10H9F4NO2. This compound has potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target G protein-coupled receptors, due to the enhanced binding properties from the fluorinated groups.
Applications
This compound has several applications:
- Drug Development The compound is used in developing pharmaceuticals targeting G protein-coupled receptors. Studies suggest that the introduction of fluorinated groups enhances agonistic activity at these receptors, potentially improving therapeutic effects. The halogen bonding interactions between the fluorinated moieties and receptor proteins contribute to this enhanced activity, making it a candidate for treating various conditions.
- Interaction Studies Focus on its binding affinity and selectivity towards various receptors, mainly G protein-coupled receptors. Techniques used in these studies include:
- Radioligand binding assays
- Surface plasmon resonance
- Molecular docking
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)-DL-phenylalanine | Lacks fluorine at the ortho position; simpler structure. | |
| 2-Fluoro-5-methyl-4-trifluoromethyl-DL-phenylalanine | Contains an additional methyl group; altered sterics. | |
| 2-Fluoro-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine | More complex with additional functional groups; potential for diverse reactivity. |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Fluoro-DL-phenylalanine
- Structure: A phenylalanine derivative with a single fluoro substituent at the 4-position (C₉H₁₀FNO₂; MW: 183.20 g/mol) .
- Key Differences :
- Lacks the trifluoromethoxy group at position 3.
- Simpler synthesis and lower molecular weight compared to the target compound.
- Applications: Widely used as a non-canonical amino acid in protein labeling and enzyme inhibition studies due to its moderate electronegativity .
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine
3-(4-Fluorophenyl)-β-alaninol
- Structure: A β-alaninol derivative with a 4-fluorophenyl group (C₉H₁₂FNO; MW: 169.19 g/mol) .
- Key Differences: Replaces the α-amino acid backbone of phenylalanine with a β-alaninol moiety. Reduced acidity and altered hydrogen-bonding capacity compared to phenylalanine derivatives.
- Applications: Potential use in peptidomimetic drug design or as a chiral building block .
Metalaxyl and Benalaxyl (Pesticide Derivatives)
- Structure : These compounds feature N-(2,6-dimethylphenyl)-DL-alanine cores with methoxyacetyl or furanylcarbonyl substituents .
- Key Differences :
- Lack fluorine substituents but include bulky aromatic and acyl groups.
- Designed for pesticidal activity rather than biochemical research.
- Applications : Fungicides targeting oomycete pathogens .
Structural and Functional Data Table
Research Findings and Trends
Synthetic Complexity : Fluorinated phenylalanine derivatives like the target compound require multi-step synthesis involving halogenation and protection/deprotection strategies, increasing cost (e.g., 4-fluoro-DL-phenylalanine costs ~¥17,300/g vs. simpler alanines) .
Biological Stability : Fluorine substituents reduce metabolic degradation, making these compounds useful in in vivo tracer studies .
Notes on Discrepancies and Limitations
- The nomenclature discrepancy between "trifluoromethoxy" () and "trifluoromethyl" (user query) highlights the need for precise structural verification.
- Limited biological activity data for the target compound in the provided evidence restricts direct functional comparisons.
Biological Activity
2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fluorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its interactions with biological targets, particularly G protein-coupled receptors (GPCRs).
The chemical formula of this compound is C10H8F4N O2. The presence of fluorinated groups enhances its lipophilicity and alters its electronic properties, making it a candidate for various pharmaceutical applications.
| Property | Value |
|---|---|
| Chemical Formula | C10H8F4N O2 |
| Molecular Weight | 232.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound primarily revolves around its interaction with GPCRs. Studies indicate that the introduction of fluorinated groups can enhance agonistic activity at these receptors, potentially leading to improved therapeutic effects. The halogen bonding interactions between the fluorinated moieties and receptor proteins contribute to this enhanced activity, positioning this compound as a promising candidate in drug development.
Fluorinated amino acids like this compound can modulate receptor activity through:
- Increased Binding Affinity : Fluorine atoms can form stronger interactions with receptor sites.
- Altered Pharmacokinetics : The compound's lipophilicity may improve membrane permeability.
- Enhanced Selectivity : Fluorinated derivatives often exhibit selective binding to specific receptor subtypes.
Case Studies and Research Findings
-
Study on GPCR Interaction :
- A study demonstrated that this compound exhibited significantly higher binding affinity to certain GPCRs compared to non-fluorinated analogs. This was attributed to the unique electronic effects of the trifluoromethyl group, which stabilized the receptor-ligand complex .
-
Pharmacological Applications :
- Research has indicated potential applications in treating conditions such as anxiety and depression, where modulation of GPCRs can yield therapeutic benefits. The compound's ability to act as an agonist at serotonin receptors was highlighted, suggesting its role in enhancing serotonergic signaling .
- Synthesis and Modification :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)-DL-phenylalanine | C9H8F3N O2 | Lacks fluorine at ortho position; simpler structure |
| 2-Fluoro-5-methyl-4-trifluoromethyl-DL-phenylalanine | C11H10F4N O2 | Contains additional methyl group; altered sterics |
| 2-Fluoro-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine | C12H12F5N O | More complex with additional functional groups; diverse reactivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine?
- Methodology :
- Begin with a Suzuki-Miyaura coupling to introduce the trifluoromethyl group to the aromatic ring, followed by fluorination via electrophilic substitution or halogen exchange.
- Protect the amino and carboxyl groups of DL-alanine during synthesis to avoid side reactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups for protection, followed by deprotection under mild acidic or hydrogenolytic conditions .
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodology :
- Spectroscopy : Use , , and NMR to confirm structural integrity. Fluorine NMR () is critical for verifying the position of fluorine and trifluoromethyl groups .
- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data using a synchrotron or rotating anode source. Refine structures with SHELXL, ensuring proper treatment of disorder in the trifluoromethyl group .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodology :
- Test solubility in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Note that fluorinated phenylalanines often exhibit limited aqueous solubility, requiring DMSO for biological assays .
- Assess stability via accelerated degradation studies (40°C, 75% humidity for 4 weeks). Monitor decomposition by LC-MS and quantify degradation products (e.g., defluorination or oxidation) .
Q. How can researchers evaluate the in vitro biological activity of this compound?
- Methodology :
- Use enzyme inhibition assays (e.g., tyrosine kinase or phenylalanine hydroxylase) with fluorogenic substrates. Measure IC values via kinetic fluorescence assays.
- Perform cell viability tests (MTT assay) in cancer or bacterial models to assess cytotoxicity. Include positive controls (e.g., 4-fluoro-DL-phenylalanine) for comparative analysis .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and their absolute configurations determined?
- Methodology :
- Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) for separation. Optimize retention times by adjusting isopropanol content (5–20%) .
- Determine absolute configuration via X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) or using vibrational circular dichroism (VCD) .
Q. How should conflicting crystallographic data (e.g., bond length anomalies) be addressed?
- Methodology :
- Re-examine data collection parameters (e.g., resolution, redundancy) to identify outliers. Use SHELXL’s restraints (DFIX, SIMU) to model disorder in the trifluoromethyl group.
- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., phenylalanine hydroxylase). Prioritize poses with fluorophenyl groups in hydrophobic pockets.
- Run MD simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds and π-π interactions between the trifluoromethyl group and aromatic residues .
Q. How can regioselective fluorination be achieved during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
